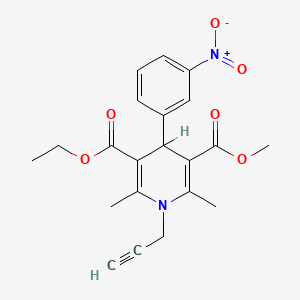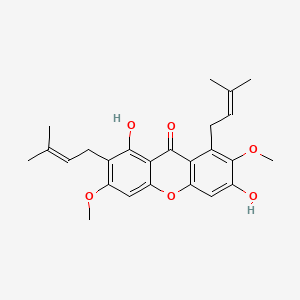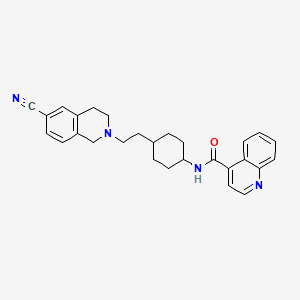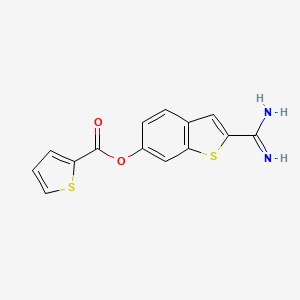
MRS 1845
Descripción general
Descripción
MRS 1845, también conocido como N-Propargilnitrendipina, es un inhibidor selectivo de los canales de calcio operados por almacén. Tiene una concentración inhibitoria (IC50) de 1,7 micromolares. Este compuesto se utiliza principalmente en la investigación científica para estudiar las vías de señalización del calcio y sus implicaciones en varios procesos biológicos .
Aplicaciones Científicas De Investigación
MRS 1845 se utiliza ampliamente en la investigación científica, particularmente en los campos de:
Química: Para estudiar los mecanismos de la señalización del calcio y su papel en varios procesos químicos.
Biología: Para investigar el papel de los canales de calcio en las funciones celulares y las vías de señalización.
Medicina: Para explorar posibles aplicaciones terapéuticas en enfermedades relacionadas con la disregulación del calcio, como las enfermedades cardiovasculares y ciertos tipos de cáncer.
Industria: Como herramienta en el desarrollo de nuevos fármacos que se dirigen a los canales de calcio
Mecanismo De Acción
MRS 1845 ejerce sus efectos inhibiendo selectivamente los canales de calcio operados por almacén. Se une a la proteína ORAI1, un componente clave de estos canales, y previene la entrada de calcio a las células. Esta inhibición altera las vías de señalización del calcio, afectando varios procesos celulares como la proliferación, la migración y la apoptosis .
Análisis Bioquímico
Biochemical Properties
MRS 1845 plays a significant role in biochemical reactions, particularly those involving calcium signaling. It interacts with key biomolecules such as the stromal interacting molecule-1 (STIM1), a protein that plays a crucial role in the activation of SOC channels . The interaction between this compound and STIM1 leads to the inhibition of SOC channels, thereby modulating calcium influx into cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways . For instance, in HL-60 leukemia cells, this compound has been shown to reduce calcium entry . It also impacts gene expression and cellular metabolism, although the exact mechanisms remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules such as STIM1 . By binding to STIM1, this compound inhibits the activation of SOC channels, leading to a decrease in calcium influx into cells . This can result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that the compound’s inhibitory effects on SOC channels can be observed shortly after administration .
Metabolic Pathways
Given its role as a SOC channel inhibitor, it is likely that this compound interacts with enzymes or cofactors involved in calcium signaling pathways .
Transport and Distribution
Given its role in modulating calcium signaling, it is likely that this compound interacts with transporters or binding proteins involved in calcium homeostasis .
Subcellular Localization
Given its role in inhibiting SOC channels, it is likely that this compound localizes to regions of the cell where these channels are present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MRS 1845 implica la reacción de nitrendipina con bromuro de propargilo en presencia de una base. La reacción generalmente ocurre en un solvente orgánico como el dimetilsulfóxido (DMSO) o el acetonitrilo. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía para obtener un compuesto de alta pureza .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento constantes. El producto final se somete a rigurosas medidas de control de calidad, incluida la cromatografía líquida de alta resolución (HPLC) para confirmar su pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
MRS 1845 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar el grupo nitro presente en el compuesto.
Sustitución: El grupo alquino en this compound puede sufrir reacciones de sustitución con varios nucleófilos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones generalmente ocurren en presencia de catalizadores como el yoduro de cobre (I) y bases como la trietilamina
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir aminas .
Comparación Con Compuestos Similares
Compuestos similares
Nifedipina: Otro bloqueador de los canales de calcio, pero con un mecanismo de acción diferente.
Verapamilo: Un bloqueador de los canales de calcio utilizado en el tratamiento de enfermedades cardiovasculares.
Diltiazem: Similar al verapamilo, utilizado por sus efectos sobre los canales de calcio en el corazón
Singularidad de MRS 1845
This compound es único debido a su alta selectividad para los canales de calcio operados por almacén, específicamente dirigido a la proteína ORAI1. Esta selectividad lo convierte en una herramienta valiosa en la investigación centrada en las vías de señalización del calcio, distinguiéndolo de otros bloqueadores de los canales de calcio que pueden tener objetivos más amplios o diferentes .
Propiedades
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1-prop-2-ynyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-6-11-22-13(3)17(20(24)28-5)19(18(14(22)4)21(25)29-7-2)15-9-8-10-16(12-15)23(26)27/h1,8-10,12,19H,7,11H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHABUTZRAUGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CC#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468257 | |
| Record name | MRS 1845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544478-19-5 | |
| Record name | MRS 1845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: MRS1845 acts as an inhibitor of store-operated calcium entry (SOCE) [, , , , , , , , , , , ]. SOCE is a ubiquitous cellular process where the depletion of calcium stores within the endoplasmic reticulum (ER) triggers the opening of calcium channels on the plasma membrane, allowing calcium influx.
ANone: By inhibiting SOCE, MRS1845 prevents the sustained influx of calcium ions from the extracellular space into the cytoplasm [, , ]. This effectively reduces intracellular calcium concentration, especially after the initial calcium release from ER stores.
ANone: Inhibiting SOCE with MRS1845 can lead to a variety of downstream effects, as calcium signaling is crucial for many cellular processes. These effects include:
- Reduced platelet activity: MRS1845 inhibits platelet activation, procoagulant activity, and thrombus formation [].
- Decreased neurotransmitter release: In photoreceptors, MRS1845 suppresses light-evoked synaptic transmission by inhibiting SOCE-mediated calcium entry [, ].
- Suppression of cell migration: In trophoblast cells, MRS1845 inhibits migration by blocking the Orai1/Akt signaling pathway, which is crucial for SOCE [].
- Protection against oxidative stress: In PC12 cells, MRS1845 attenuates MPP+-induced oxidative stress and cell death, possibly through preservation of mitochondrial function [].
ANone: Research indicates that MRS1845 affects various cell types, including:
- Platelets []
- Cone photoreceptors []
- Human glioblastoma cells []
- Endothelial cells [, , , ]
- Neutrophils [, , ]
- Retinal pigment epithelial (RPE) cells []
- Neuroblastoma cells []
- Differentiated HL60 cells (neutrophilic model) []
- Chicken sperm []
ANone: While MRS1845 is widely used as a SOCE inhibitor, some studies suggest it might affect other calcium channels at higher concentrations [, ]. For instance, it showed partial inhibition of barium entry in SK-MG-1 cells, a pathway thought to be insensitive to classical SOCE blockers [].
ANone: MRS1845 is a nitrendipine derivative. While its precise structure-activity relationship (SAR) is not fully elucidated in these papers, studies with loperamide, a structurally similar compound, suggest that modifications to specific regions of the molecule can significantly impact its ability to interact with SOCE [].
ANone: MRS1845 has been instrumental in elucidating the roles of SOCE in various diseases:
- Thrombosis: Blocking SOCE with MRS1845 reduces thrombus formation, indicating its potential as an antithrombotic agent [].
- Acute lung injury: MRS1845 attenuates endothelial permeability caused by activated neutrophils, suggesting a therapeutic avenue for acute lung injury [].
- Neurodegenerative diseases: The protective effect of MRS1845 against MPP+-induced oxidative stress in PC12 cells highlights its potential in diseases like Parkinson's disease [].
ANone: Despite its utility, some limitations need consideration:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate](/img/structure/B1662524.png)







